1-(4-Bromo-2-fluorophenyl)propan-1-one
Overview
Description
1-(4-Bromo-2-fluorophenyl)propan-1-one is a useful research compound. Its molecular formula is C9H8BrFO and its molecular weight is 231.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Chalcone Derivatives : The compound has been utilized in the synthesis of chalcone derivatives through Claisen-Schmidt condensation reactions. These derivatives have interesting molecular structures characterized by various spectroscopic techniques, highlighting the compound's role in creating structurally diverse molecules (Salian et al., 2018).
Antimicrobial Activity : Derivatives of 1-(4-Bromo-2-fluorophenyl)propan-1-one have been synthesized and evaluated for their antimicrobial activity. This indicates its potential use in developing new antimicrobial agents (Nagamani et al., 2018).
Intermediate for Biologically Active Compounds : It serves as an important intermediate in the synthesis of biologically active compounds, showcasing its utility in pharmaceutical chemistry (Wang et al., 2016).
Structural Characterization Techniques : The compound's structure has been characterized using various experimental techniques like FTIR, NMR, and density functional theory. Such studies contribute to our understanding of molecular properties and behaviors (Bhumannavar, 2021).
Chemical Properties and Interactions
Hirshfeld Surface Analysis : Hirshfeld surface analysis has been performed on derivatives, helping in quantifying intermolecular interactions. This analysis provides insights into the crystallography of compounds containing this compound (Atioğlu et al., 2019).
Spectroscopic and Quantum Chemical Analysis : The molecular structure, FT-IR, and NMR studies, along with quantum chemical analysis, have been conducted to understand the electronic properties and structural characteristics of its derivatives (Zaini et al., 2018).
Synthesis of Specialized Compounds
- Synthesis of Nonlinear Optical Materials : It has been used in the synthesis of novel organic nonlinear optical materials, demonstrating its potential in developing advanced photonic and electronic materials (Shruthi et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWRVSQLVIYZRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594989 | |
Record name | 1-(4-Bromo-2-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259750-61-3 | |
Record name | 1-(4-Bromo-2-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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